

# An In-depth Technical Guide on 3-(4-Pentylphenyl)azetidine and its Derivatives

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## Compound of Interest

Compound Name: 3-(4-Pentylphenyl)azetidine

Cat. No.: B15336870

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Disclaimer: Direct experimental data for the specific compound **3-(4-Pentylphenyl)azetidine** is limited in publicly available literature. This guide provides a comprehensive overview based on the known chemical properties, synthesis, and biological activities of structurally related 3-aryl-azetidine derivatives. The experimental protocols and potential signaling pathways are presented as representative examples and would require experimental validation for **3-(4-Pentylphenyl)azetidine**.

## Core Chemical Properties

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique structural and chemical properties.<sup>[1][2]</sup> The incorporation of an azetidine ring can impart desirable pharmacokinetic characteristics to a molecule, including improved metabolic stability and solubility.<sup>[3][4]</sup> The 3-aryl-azetidine scaffold, in particular, serves as a valuable motif in the design of new therapeutic agents.<sup>[5][6][7]</sup>

Table 1: Predicted Physicochemical Properties of **3-(4-Pentylphenyl)azetidine**

Property	Predicted Value	Notes
Molecular Formula	C <sub>14</sub> H <sub>21</sub> N	---
Molecular Weight	203.33 g/mol	---
XLogP3-AA	3.5	Predicted lipophilicity.
Hydrogen Bond Donor Count	1	From the azetidine nitrogen.
Hydrogen Bond Acceptor Count	1	The nitrogen atom.
Rotatable Bond Count	4	Indicates conformational flexibility.

Note: These properties are predicted based on the chemical structure and have not been experimentally determined.

## Synthesis and Experimental Protocols

The synthesis of 3-aryl-azetidines can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-formed azetidine ring or the cyclization of an appropriate acyclic precursor.

### General Synthetic Approach for 3-Aryl-Azetidines

A prevalent method for synthesizing 3-aryl-azetidines involves the reaction of a suitable N-protected 3-azetidinone with an organometallic reagent, such as a Grignard reagent, followed by deprotection.<sup>[6]</sup>

Experimental Protocol: Synthesis of a 3-Aryl-3-hydroxyazetidine Intermediate

- Starting Materials: N-Cbz-3-azetidinone, 4-pentylphenylmagnesium bromide (a Grignard reagent).
- Reaction: To a solution of N-Cbz-3-azetidinone in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), add a solution of 4-pentylphenylmagnesium bromide dropwise at a low temperature (e.g., 0 °C).

- **Work-up:** After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the N-Cbz-3-(4-pentylphenyl)-3-hydroxyazetidine intermediate.

Subsequent reduction of the hydroxyl group would be necessary to obtain the target compound, **3-(4-pentylphenyl)azetidine**.

## Alternative Synthetic Strategies

Other synthetic methodologies for azetidine ring formation include intramolecular cyclization of  $\gamma$ -haloamines and the aza-Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene.<sup>[1][8][9]</sup> The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.

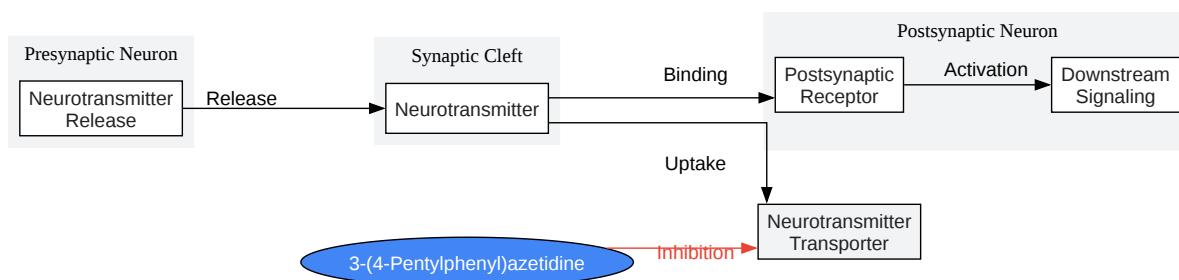
## Potential Biological Activities and Signaling Pathways

Azetidine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) activities.<sup>[1][10][11][12][13][14]</sup> The specific biological profile of **3-(4-pentylphenyl)azetidine** would need to be determined experimentally, but based on related structures, it could potentially interact with various biological targets.

For instance, some 3-substituted azetidine derivatives have been investigated as GABA uptake inhibitors and dopamine antagonists.<sup>[12][15]</sup>

## Hypothetical Signaling Pathway Involvement

Given the structural similarities to known CNS-active compounds, **3-(4-pentylphenyl)azetidine** could potentially modulate neurotransmitter systems.

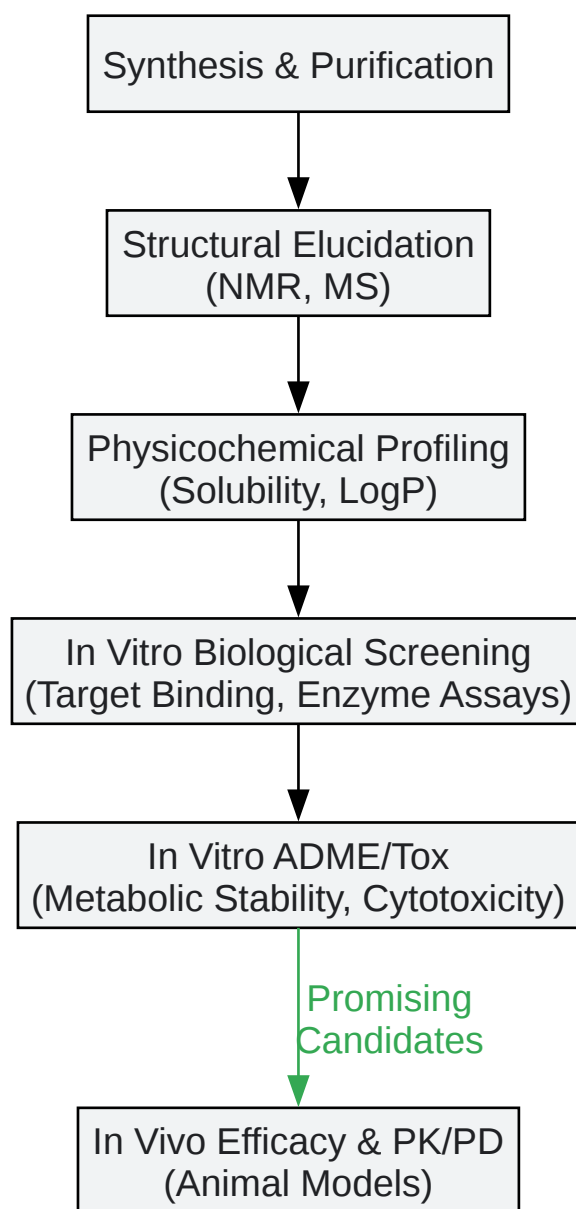


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Caption: Potential mechanism of action via neurotransmitter transporter inhibition.

## Experimental Workflows

The investigation of a novel compound like **3-(4-pentylphenyl)azetidine** would typically follow a structured workflow from initial synthesis to biological evaluation.



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Caption: A typical drug discovery workflow for a novel chemical entity.

## Conclusion

While specific data on **3-(4-pentylphenyl)azetidine** is not readily available, the broader class of 3-aryl-azetidines represents a promising area for drug discovery. Their synthetic accessibility and the diverse range of biological activities associated with the azetidine scaffold make them attractive candidates for further investigation. The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the potential of

**3-(4-pentylphenyl)azetidine** and related compounds. Future research should focus on the definitive synthesis, characterization, and comprehensive biological evaluation of this specific molecule to fully elucidate its therapeutic potential.

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